N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core fused with a dioxo-dihydro scaffold. Key structural features include:
- A 2-methylpropyl (isobutyl) substituent at position 3, influencing steric and electronic properties.
- Two carbonyl groups at positions 2 and 4, which may participate in hydrogen bonding or enzyme inhibition.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-12(2)10-21-17(23)16-14(8-9-25-16)20(18(21)24)11-15(22)19-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLRHFOAUSYBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as thiourea and β-ketoesters under acidic or basic conditions
The final step involves the acylation of the intermediate compound with cyclohexylamine and acetic anhydride or acetyl chloride under controlled conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly adopted to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thieno[3,2-d]pyrimidine core differentiates this compound from analogs with thieno[2,3-d]pyrimidine (e.g., and ) or pyrido[4,3-d]pyrimidine () scaffolds.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic phenyl groups (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Steric Bulk : The 2-methylpropyl substituent in the target compound creates steric hindrance, which could limit binding to flat active sites compared to smaller groups like N-methyl () .
Biological Activity
N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. As a member of the thienopyrimidine family, this compound exhibits structural features that suggest a wide range of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 365.46 g/mol
The compound features a cyclohexyl group, an acetamide moiety, and a thieno[3,2-d]pyrimidine core with dioxo substituents. This structural complexity is indicative of its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related thienopyrimidine compounds. For example, compounds with similar structures have shown varying degrees of antimicrobial activity against bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are critical for assessing this activity:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 250 | Moderate |
| Compound B | 500 | Mild |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In vitro studies have suggested that thienopyrimidine derivatives may possess anti-inflammatory properties. For instance, compounds have been shown to inhibit pro-inflammatory cytokines in cultured cells. The specific effects of this compound on inflammatory pathways remain to be fully elucidated.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effect of thienopyrimidine derivatives on various cancer cell lines. This compound was tested for cytotoxicity against breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 30 µM, suggesting significant cytotoxic potential.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors implicated in cell signaling.
Further research is required to delineate the precise mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide?
The synthesis requires multi-step reactions with precise control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps to ensure ring closure in the thienopyrimidine core .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction yields by stabilizing intermediates .
- Catalysts : Use of bases like potassium carbonate to deprotonate intermediates and drive amide bond formation .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and cyclohexyl/acetamide moieties (e.g., δ 4.12 ppm for SCH2 in analogous structures) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks at ~450–500 m/z) .
- Elemental Analysis : Validates C, H, N, S percentages (e.g., deviations <0.3% indicate purity) .
Q. What structural analogs exist, and how do their bioactivities compare?
| Analog | Structural Variation | Reported Bioactivity |
|---|---|---|
| N-(3-ethylphenyl) analog | Ethylphenyl substitution | Enhanced kinase inhibition |
| Fluorophenyl-substituted | Fluorine at para position | Improved antiviral potency |
| Chlorobenzyl derivatives | Chlorine addition to benzyl group | Increased cytotoxicity in cancer cell lines |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., cyclohexyl vs. aryl groups) on target binding .
- Assay Standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and incubation times .
- Target Validation : Use siRNA knockdown or CRISPR to confirm specificity for enzymes like dihydrofolate reductase .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina with PDB 1T4B) to prioritize targets .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent electronegativity with IC50 values using descriptors like logP and polar surface area .
Q. How can solubility challenges in in vitro assays be addressed?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety for improved aqueous solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance dissolution rates .
Q. What are the best practices for designing SAR studies on this compound?
- Systematic Substitution : Replace the 2-methylpropyl group with branched (e.g., tert-butyl) or aromatic (e.g., benzyl) groups to modulate lipophilicity .
- In Silico Screening : Prioritize analogs with predicted ADMET profiles (e.g., SwissADME) before synthesis .
- Multi-target Assays : Test against panels of enzymes (e.g., kinases, proteases) to identify off-target effects .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Crystallography : Solve crystal structures of ligand-protein complexes to resolve ambiguities in docking predictions (e.g., using XRD data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
